1-(4-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethan-1-one
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Overview
Description
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of this compound involves the creation of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to pyrazole derivatives, showing that some exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity Hafez, El-Gazzar, & Al-Hussain, 2016.
Structural and Molecular Studies
- Isomorphous Structures : Research by Swamy et al. (2013) explored the isomorphous structures of certain pyrazole derivatives, demonstrating the chlorine-methyl exchange rule, which could be significant in understanding molecular behaviors and designing new compounds Swamy et al., 2013.
Biological Activity and Synthesis
- Biologically Active Chalcone Derivatives : Katade et al. (2008) reported on the synthesis of pyrazole derivatives using microwave energy, highlighting their antimicrobial activity against various pathogens, which signifies their potential in developing new antimicrobial agents Katade et al., 2008.
Fungicidal and Insecticidal Applications
Fungicidal Activity : Liu et al. (2012) prepared novel pyrazol-3-oxy derivatives showing moderate inhibitory activity against Gibberella zeae, indicating potential applications in agricultural fungicides Liu et al., 2012.
Insecticidal Evaluation : Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives, showing significant insecticidal activity against pests like Nilaparvata lugens and Mythimna separata, suggesting their use in pest management Halim et al., 2020.
Anti-Inflammatory and Antibacterial Agents
- Anti-Inflammatory and Antibacterial Agents : Ravula et al. (2016) developed novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activity, underscoring their therapeutic potential Ravula et al., 2016.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds containing pyrazolo[3,4-d]pyrimidine have been reported to have pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Mode of Action
Related compounds have shown to inhibit cell cycle progression and induce apoptosis in certain cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation .
Result of Action
Related compounds have been reported to induce caspase-3 activation and suppress nf-κb and il-6 activation in certain cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar pyrazolo[3,4-d]pyrimidine structures have shown interactions with various enzymes and proteins .
Cellular Effects
Preliminary studies suggest that similar compounds can inhibit cell cycle progression and induce apoptosis in certain cell lines .
Molecular Mechanism
Related compounds have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)13-6-7-17(18(8-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-5-3-4-14(21)9-15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKEUBEZGGCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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